2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C10H7N3O. It has a molecular weight of 185.19 . The compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring containing an oxygen atom .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One of the common methods involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is characterized by the presence of an imidazo[1,2-a]pyrimidine core and a furan ring . The imidazo[1,2-a]pyrimidine core is a bicyclic structure containing two nitrogen atoms, while the furan ring is a five-membered aromatic ring containing an oxygen atom .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines are known to undergo a variety of chemical reactions. They can be functionalized through various strategies, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Pharmaceutical Chemistry
These compounds have significant applications in pharmaceutical chemistry . They are used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .
Multicomponent Reactions
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies, including multicomponent reactions .
Condensation Reactions
Condensation reactions are another method used in the synthesis of imidazo[1,2-a]pyrimidines .
Intramolecular Cyclizations
Intramolecular cyclizations have also been used in the synthesis of these compounds .
Tandem Reactions
Tandem reactions are another synthetic strategy used in the creation of imidazo[1,2-a]pyrimidines .
Carbon-Hydrogen, Carbon-Carbon, Carbon-Nitrogen Bond Formation
These types of bond formations are crucial in the synthesis of imidazo[1,2-a]pyrimidines .
Materials Science
This class of aromatic heterocycles has great potential in several research areas, including materials science .
Future Directions
Imidazo[1,2-a]pyrimidines, including 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, have shown significant potential in drug discovery due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic methods for their preparation .
properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQWAUXKUEEJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496821 |
Source
|
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
CAS RN |
66442-83-9 |
Source
|
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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